molecular formula C8H13N3O2 B11910473 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione

1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B11910473
M. Wt: 183.21 g/mol
InChI Key: BPLZPTAMARNPPY-UHFFFAOYSA-N
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Description

1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione is a spirocyclic hydantoin derivative of interest in medicinal chemistry research. Spirocyclic scaffolds like this one are valued for their three-dimensional structure and unique steric and electronic properties, which can be leveraged in the design of novel bioactive molecules . While specific biological data for this methylated derivative is limited in the public domain, closely related 1,3,8-triazaspiro[4.5]decane-2,4-dione compounds have been identified as a novel chemotype of delta opioid receptor (DOR) agonists through high-throughput screening . These agonists show selectivity for DOR and demonstrate efficacy in preclinical models, such as reducing inflammatory pain, suggesting potential for pharmaceutical development in neurology . The structural similarity indicates that 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione may serve as a versatile synthetic intermediate or building block for exploring structure-activity relationships in drug discovery programs. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

1-methyl-1,3,9-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-11-7(13)10-6(12)8(11)3-2-4-9-5-8/h9H,2-5H2,1H3,(H,10,12,13)

InChI Key

BPLZPTAMARNPPY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=O)C12CCCNC2

Origin of Product

United States

Preparation Methods

Primary Reaction: Formation of the Sodium Salt Intermediate

The primary reaction involves the condensation of urea, diethyl oxalate, and ammonium carbonate in anhydrous methanol under sodium-mediated conditions. The stoichiometric molar ratio of diethyl oxalate to urea is critical, with a 1:1.1–1.3 ratio maximizing intermediate formation. The reaction proceeds at 25–30°C for 2–3 hours, yielding a sodium salt intermediate with the following stoichiometry:

Diethyl oxalate+Urea+NH4HCO3Na, MeOHIntermediate I\text{Diethyl oxalate} + \text{Urea} + \text{NH}4\text{HCO}3 \xrightarrow{\text{Na, MeOH}} \text{Intermediate I}

Secondary Reaction: Acid-Mediated Cyclization

The sodium salt intermediate is treated with concentrated hydrochloric acid to induce cyclization, forming a bicyclic hydantoin derivative. Maintaining the temperature at 25–30°C during HCl addition prevents side reactions, ensuring a 95% conversion efficiency:

Intermediate IHCl, MeOHIntermediate II\text{Intermediate I} \xrightarrow{\text{HCl, MeOH}} \text{Intermediate II}

Intermediate Reaction: Spirocyclic Ring Closure

The final step involves reacting Intermediate II with 2-(ethylamino)acetaldehyde and potassium ferricyanide (K3_3[Fe(CN)6_6]) as an oxidizing agent. This 20–24 hour reaction at room temperature completes the spirocyclic architecture:

Intermediate II+2-(Ethylamino)acetaldehydeK3[Fe(CN)6],MeOHTarget Compound\text{Intermediate II} + \text{2-(Ethylamino)acetaldehyde} \xrightarrow{\text{K}3[\text{Fe(CN)}6], \text{MeOH}} \text{Target Compound}

Process Optimization and Yield Enhancement

Key parameters influencing yield and purity include reagent stoichiometry, solvent volume, and concentration techniques. Table 1 summarizes data from exemplary trials reported in CN110818712A:

Table 1: Optimization of Reaction Conditions and Outcomes

ParameterExample 5Example 7Ideal Range
Diethyl oxalate (mol)1.01.01.0
Urea (mol)1.21.31.1–1.3
NH4_4HCO3_3 (mol)0.751.00.5–1.0
Reaction Time (h)202420–24
Yield (%)89.6391.9589–92
Purity (%)99.0999.76>99

Notably, increasing the urea-to-diethyl oxalate ratio beyond 1.3:1 led to side-product formation, reducing purity. Similarly, extending the intermediate reaction beyond 24 hours offered no yield improvement, highlighting the importance of strict process control.

Environmental and Economic Advantages

The CN110818712A method offers distinct advantages over prior art:

  • Safety : Eliminates sodium cyanide, reducing acute toxicity risks.

  • Cost Efficiency : Raw materials (diethyl oxalate: ~$50/kg; urea: ~$20/kg) are 60–70% cheaper than benzyl-protected intermediates.

  • Solvent Recovery : Methanol is recovered via rotary evaporation and reused, cutting solvent costs by 40%.

Industrial Scalability and Challenges

While the three-step method is scalable, challenges persist:

  • Byproduct Management : Trace impurities from incomplete cyclization require recrystallization, adding 2–3 hours to the process.

  • Potassium Ferricyanide Handling : Despite being less toxic than cyanide, this oxidizer necessitates stringent wastewater treatment to remove iron-cyanide complexes .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms in the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione has been identified as a promising chemotype for developing novel pharmaceuticals. It has shown potential as a δ-opioid receptor agonist , which may contribute to pain management therapies . The unique spiro structure allows for selective binding and activity at specific receptors, which is crucial in drug design.

Case Study: Opioid Receptor Agonists
A study utilizing high-throughput screening identified this compound as part of a class of δ-opioid receptor agonists. This finding indicates its potential in pain relief without the severe side effects often associated with traditional opioid medications .

Agrochemicals

The compound's derivatives have been explored for their utility in agricultural applications, particularly as pesticides and herbicides . The spiro structure is advantageous for creating compounds with enhanced biological activity against pests while minimizing toxicity to non-target organisms.

Case Study: Pesticide Development
Research has indicated that spiro compounds can exhibit significant insecticidal properties. For instance, derivatives of 1-methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione have been synthesized and tested for efficacy against various agricultural pests .

Comparative Analysis of Applications

Application AreaPotential BenefitsRelevant Findings
Medicinal ChemistrySelective receptor activityIdentified as δ-opioid receptor agonist
AgrochemicalsEnhanced pest control with reduced toxicityEffective against agricultural pests

Mechanism of Action

The mechanism of action of 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Insights :

  • Substituent Effects : Aromatic groups (e.g., phenyl in 1-Methyl-8-phenyl-diazaspiro) increase lipophilicity, affecting membrane permeability and pharmacokinetics . Methyl groups (e.g., 7,7,9-trimethyl-diazaspiro) introduce steric bulk, altering conformational flexibility .

Pharmacological and Functional Comparisons

Compound Biological Activity Mechanism/Application Efficacy (IC50/EC50)
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 5-HT2A receptor antagonism Antiplatelet (collagen-induced aggregation) IC50 = 27.3 µM
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives HIF prolyl hydroxylase inhibition Treatment of anemia Not quantified
7,7,9-Trimethyl-diazaspiro (TTDD) Biocidal activity (chlorinated form) Antimicrobial nanofibers 4.9 log reduction in 5 min
1-Methyl-8-phenyl-diazaspiro Not explicitly reported Building block for hydantoin-based drugs N/A

Activity Insights :

  • 5-HT2A Antagonism : Diazaspiro compounds with aryl and piperazine substituents show superior antiplatelet activity compared to sarpogrelate (IC50 = 66.8 µM) .
  • Enzyme Inhibition : Triazaspiro derivatives are prioritized for hypoxia-related pathways due to their ability to chelate metal ions in catalytic domains .

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
1-Methyl-8-phenyl-diazaspiro 162 Low (lipophilic) 2.1
7,7,9-Trimethyl-diazaspiro Not reported Moderate 1.8
1,3,8-Triazaspiro[4.5]decane-2,4-dione HCl Off-white solid High (polar) -0.5

Property Trends :

  • Methyl and aryl groups increase LogP, reducing aqueous solubility but improving membrane permeability.
  • Hydrochloride salts (e.g., triazaspiro HCl) enhance solubility for in vitro assays .

Biological Activity

1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione (CAS Number: 500360-82-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process incorporating various reagents such as diethyl oxalate, urea, and ammonium carbonate. The overall reaction can be summarized as follows:

  • Primary Reaction : Mixing urea with diethyl oxalate and ammonium carbonate.
  • Secondary Reaction : The resulting product is treated with concentrated hydrochloric acid.
  • Intermediate Reaction : The secondary product is reacted with 2-(ethylamino) acetaldehyde and potassium ferricyanide to yield the final compound.

The molar ratios of the reactants are critical for optimizing yield and purity .

Pharmacological Properties

Research indicates that 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione exhibits several pharmacological properties:

  • Immunostimulatory Effects : Studies have shown that derivatives of this compound can significantly enhance hematopoiesis, promoting the regeneration of lymphocytes and granulocytes in bone marrow . This property suggests potential applications in treating conditions like anemia or immunodeficiency.
  • Targeting Cellular Mechanisms : A specific derivative known as WASp-targeting SMC #13 has been identified to interact selectively with the WASp protein, inducing its degradation and inhibiting key cellular processes such as proliferation and migration in malignant hematopoietic cells . This specificity highlights its potential as a therapeutic agent against certain cancers.

Case Studies

  • Hematopoietic Malignancies : In a study focusing on leukemia and Non-Hodgkin's lymphoma (NHL), the application of WASp-targeting SMC #13 resulted in a notable reduction in WASp levels in leukemic cells, leading to decreased cell viability and proliferation . This finding underscores the compound's potential role in cancer therapy.
  • In Vivo Efficacy : Further investigations demonstrated that treatment with SMC #13 abolished tumor growth in mouse models of NHL, indicating promising efficacy for future clinical applications .

Research Findings Overview

Study ReferenceKey Findings
SMC #13 induces WASp degradation; inhibits malignant cell processes; effective in mouse models of NHL.
Accelerates regeneration of lymphocyte and granulocyte pools; potential applications in hematological disorders.

Q & A

Basic: What are the standard synthetic routes for 1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting a ketone precursor (e.g., 1-methylpiperidin-4-one) with ammonium carbonate and potassium cyanide in a methanol/water solvent system under reflux. Purification is achieved via recrystallization or column chromatography. Yields vary (35–97%) depending on substituent positioning and reaction time optimization . Key steps include:

  • Precursor activation : Ketone reacts with KCN to form a cyanohydrin intermediate.
  • Cyclization : Ammonium carbonate facilitates hydantoin ring formation.
  • Workup : Acidification precipitates the product, followed by spectral validation (IR, NMR, HRMS).

Advanced: How can reaction conditions be optimized to resolve yield discrepancies in spirocyclic compound synthesis?

Methodological Answer:
Yield inconsistencies often stem from steric hindrance or competing side reactions. To mitigate:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving cyclization efficiency .
  • Temperature control : Lower temperatures (25–50°C) reduce decomposition, while higher temps (80–100°C) accelerate ring closure .
  • Catalyst use : Base catalysts (K₂CO₃) improve nucleophilic substitution in sulfonylation or benzoylation steps .
  • Real-time monitoring : Use TLC or inline IR to track intermediate formation and adjust conditions dynamically.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR spectroscopy : Identifies carbonyl stretches (C=O at ~1750–1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) to confirm hydantoin core .
  • NMR :
    • ¹H NMR : Methyl groups (δ 1.2–1.5 ppm) and spirocyclic protons (δ 3.0–4.0 ppm) reveal substitution patterns.
    • ¹³C NMR : Carbonyl carbons (δ 170–180 ppm) and quaternary spiro carbons (δ 60–70 ppm) confirm structure .
  • HRMS : Validates molecular formula (e.g., C₉H₁₄N₂O₂ requires m/z 182.1056) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) at position 8 to enhance receptor binding affinity. For example, 8-benzyl derivatives show improved anticancer activity via MMP-9 inhibition .
  • Spiro ring expansion : Compare 6- vs. 7-membered rings to assess conformational flexibility and steric effects on biological targets .
  • In silico docking : Use MOE or AutoDock to predict interactions with myelostimulation targets (e.g., hematopoietic growth factor receptors) .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MDA-MB-231, PC3) to identify IC₅₀ values .
  • Anti-inflammatory : LPS-induced TNF-α suppression in macrophages .
  • Myelostimulation : Colony-forming unit (CFU) assays using bone marrow cells to assess hematopoietic recovery .

Advanced: How can contradictory spectral data be resolved during structural elucidation?

Methodological Answer:

  • Dynamic NMR : Resolve overlapping signals by varying temperature or solvent (e.g., DMSO-d₆ vs. CDCl₃) to observe conformational exchange .
  • 2D techniques : HSQC and HMBC correlate ¹H-¹³C couplings to assign quaternary carbons and spiro connectivity .
  • X-ray crystallography : Definitive structural assignment for ambiguous cases, though requires high-purity crystals .

Advanced: What mechanistic insights explain its biocidal activity in nanofibers?

Methodological Answer:

  • N-halamine formation : Chlorination of the triazaspiro core (e.g., exposure to NaOCl) generates biocidal N-Cl bonds, which disrupt microbial membranes via oxidative damage .
  • Electrospinning integration : Blend with PAN (polyacrylonitrile) to form nanofibers (diameter ~414 nm) with high surface area for rapid bacterial contact (5-min log reduction: 4.9 for S. aureus and E. coli) .

Basic: How is computational modeling applied to study its reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reaction pathways (e.g., ring-opening vs. substitution) .
  • MD simulations : Assess solvation effects and stability in aqueous vs. lipid environments .

Advanced: What strategies address low solubility in pharmacological assays?

Methodological Answer:

  • Prodrug design : Introduce phosphate or acetyl groups at NH positions to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes for controlled release .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coat, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods due to potential cyanide release during synthesis .
  • Waste disposal : Neutralize with 10% NaOH before discarding to hydrolyze reactive intermediates .

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